molecular formula C19H23FN2O B2896840 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide CAS No. 952995-94-7

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2896840
CAS No.: 952995-94-7
M. Wt: 314.404
InChI Key: FMRLBFCCLIDAIO-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide is an organic compound with notable applications in various fields, including chemistry and pharmacology. This compound features distinct structural elements, such as a dimethylamino group, a propyl chain, and a fluorophenyl acetamide moiety, which contribute to its unique properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions, starting with the preparation of the key intermediates. The process includes:

  • Reaction of 4-fluoroacetophenone with ethyl acetate: : This involves Claisen condensation to form ethyl 4-fluorophenylacetoacetate.

  • Hydrogenation and amide formation: : Ethyl 4-fluorophenylacetoacetate is subjected to hydrogenation to yield 2-(4-fluorophenyl)acetoacetate, followed by amide formation with propylamine.

  • Dimethylamino substitution: : The final step involves introducing the dimethylamino group through a nucleophilic substitution reaction on the aromatic ring.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale, involving:

  • Use of larger reactors and continuous flow systems.

  • Optimization of reaction conditions to increase yield and purity.

  • Application of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Often carried out using hydrogen gas with a palladium catalyst.

  • Substitution: : Particularly nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous solution.

  • Reduction: : Hydrogen gas in the presence of palladium on carbon.

  • Substitution: : Sodium hydroxide or other bases for the nucleophilic substitution.

Major Products

  • Oxidation: : Formation of the corresponding carboxylic acid or ketone.

  • Reduction: : Reduction of the amide group to the corresponding amine.

  • Substitution: : Replacement of the fluorine atom with nucleophiles like hydroxyl or amino groups.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide finds applications in multiple areas:

  • Biology: : Studied for its potential effects on cellular processes and interactions with biological molecules.

  • Medicine: : Investigated for its therapeutic potential, including as a precursor to active pharmaceutical ingredients.

  • Industry: : Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide exerts its effects typically involves:

  • Binding to molecular targets: : Such as enzymes or receptors in biological systems.

  • Interaction with cellular pathways: : Modulation of signal transduction pathways, affecting cellular processes.

  • Pathways involved: : May include pathways related to neurotransmission, metabolism, or cell signaling.

Comparison with Similar Compounds

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide can be compared with similar compounds based on its structural features and reactivity:

  • N-(3-(4-dimethylamino)phenyl)propyl)acetamide: : Lacks the fluorine atom, resulting in different reactivity and biological effects.

  • N-(3-(4-fluorophenyl)propyl)acetamide: : Does not contain the dimethylamino group, leading to reduced nucleophilicity.

  • N-(3-phenylpropyl)-2-(4-fluorophenyl)acetamide: : Lacks the dimethylamino substitution, affecting its interaction with nucleophiles and electrophiles.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure, preparation methods, and chemical reactivity make it an important subject of study in scientific research and industry.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-22(2)18-11-7-15(8-12-18)4-3-13-21-19(23)14-16-5-9-17(20)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRLBFCCLIDAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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